![molecular formula C16H17N5O4 B6418326 2-{8-[ethyl(phenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid CAS No. 1021250-43-0](/img/structure/B6418326.png)
2-{8-[ethyl(phenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
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Overview
Description
Phenethylamine and Phenylalanine are similar compounds that are essential α-amino acids with the formula C9H11NO2. They can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine.
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
Phenethylamine is a primary amine, the amino-group being attached to a benzene ring through a two-carbon, or ethyl group .Chemical Reactions Analysis
Analytical methods for amino acids include thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and others .Physical And Chemical Properties Analysis
Phenethylamine is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C .Mechanism of Action
Safety and Hazards
Future Directions
The field of organic synthesis is continuously evolving, with new methods and techniques being developed regularly. For instance, the catalytic protodeboronation of pinacol boronic esters represents a significant advancement . Future research may focus on improving the efficiency and applicability of these methods.
properties
IUPAC Name |
2-[8-(N-ethylanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-3-20(10-7-5-4-6-8-10)15-17-13-12(21(15)9-11(22)23)14(24)18-16(25)19(13)2/h4-8H,3,9H2,1-2H3,(H,22,23)(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVOJJCGQBYBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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